Diphenyl(2-phosphinoethyl)phosphine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34664-50-1 |
|---|---|
Molecular Formula |
C14H16P2 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
diphenyl(2-phosphanylethyl)phosphane |
InChI |
InChI=1S/C14H16P2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |
InChI Key |
XWJKRFKGNPZFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Routes and Methodologies for Diphenyl 2 Phosphinoethyl Phosphine and Its Derivates
Direct Synthetic Strategies for Diphenyl(2-phosphinoethyl)phosphine
Direct methods for the synthesis of this compound focus on the construction of the core ethylene-bridged diphosphine structure in a single or a few steps. These approaches often involve the addition of a P-H bond across a double bond or the coupling of two different phosphorus-containing fragments.
Phosphinylation and hydrophosphination are powerful methods for the formation of phosphorus-carbon bonds. In the context of this compound synthesis, these reactions typically involve the addition of a phosphorus-centered nucleophile or radical to a vinylphosphine derivative.
One prominent method is the base-catalyzed addition of diphenylphosphine (B32561) to a vinylphosphine. This Michael-type addition is a common strategy for creating the ethylene (B1197577) bridge between two phosphorus atoms. The reaction is typically facilitated by a strong base, such as potassium tert-butoxide (KOtBu), which deprotonates the diphenylphosphine to generate a more nucleophilic phosphide (B1233454) species. This species then attacks the double bond of the vinylphosphine.
Another key approach is the free-radical addition of a P-H bond across a C=C double bond. This can be initiated by radical initiators or photochemically. acs.org A notable and innovative example is the radical difunctionalization of ethylene gas. ontosight.aichemrxiv.org This method allows for the synthesis of both symmetrical and unsymmetrical 1,2-bis(phosphino)ethanes. ontosight.aichemrxiv.org In the case of unsymmetrical derivatives like this compound, this would involve the reaction of ethylene with two different phosphine-centered radicals. ontosight.aichemrxiv.org
The hydrophosphination of vinylphosphines can also be achieved using metal catalysts. While not as common for this specific compound, palladium and nickel complexes have been shown to catalyze the addition of diphenylphosphine to alkynes, which can be a route to related vinylphosphine precursors. chemrxiv.org
A summary of representative hydrophosphination approaches is presented below:
| Starting Materials | Catalyst/Initiator | Product | Key Features |
| Diphenylphosphine, Diphenylvinylphosphine | KOtBu (base) | 1,1,2,2-Tetraphenylethyldiphosphine (symmetrical) | Base-catalyzed Michael addition. |
| Diphenylphosphine oxide, Chlorodiphenylphosphine (B86185), Ethylene | Blue LEDs | Unsymmetrical DPPE derivative | Radical three-component reaction for unsymmetrical diphosphine synthesis. ontosight.ai |
This table presents generalized examples of hydrophosphination reactions that are foundational to the synthesis of diphosphine ligands.
Beyond traditional hydrophosphination, several alternative routes to this compound and its analogues have been developed. A significant emerging strategy involves the palladium-catalyzed coupling of aryl nonaflates and triflates with diphenylphosphine-borane . While this method is primarily used for synthesizing triarylphosphines, the underlying principle of forming P-C bonds via cross-coupling is adaptable.
Another approach is the use of organopalladium complex-promoted asymmetric Diels-Alder reactions . This has been employed for the synthesis of P-chiral 1,2- and 1,3-diphosphines from 3,4-dimethyl-1-phenylphosphole and functionalized allylic phosphines. researchgate.net This highlights a sophisticated method for controlling stereochemistry in diphosphine synthesis.
Synthesis of Precursor Compounds for this compound
Diphenylphosphine (Ph₂PH) is a fundamental precursor. It can be prepared by the reduction of triphenylphosphine (B44618) with lithium to form lithium diphenylphosphide, which is then protonated. wikipedia.org An alternative synthesis involves the reaction of diethylphosphite with a Grignard reagent, followed by an acidic workup to yield diphenylphosphine oxide, which can then be reduced. wikipedia.org
Lithium Diphenylphosphide (LiPPh₂) and its sodium analogue are crucial reagents for introducing the diphenylphosphino group. These are typically prepared by the reduction of chlorodiphenylphosphine or triphenylphosphine with an alkali metal. wikipedia.org For instance, reacting chlorodiphenylphosphine with two equivalents of lithium metal yields lithium diphenylphosphide and lithium chloride. wikipedia.org These phosphide salts are powerful nucleophiles.
Diphenylvinylphosphine (Ph₂PCH=CH₂) and its oxide are key electrophilic partners in many synthetic routes. Diphenylvinylphosphine is commonly prepared by the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent. wikipedia.orgacs.org The corresponding oxide can be synthesized through several methods, including the dehydrohalogenation of a haloethyldiphenylphosphine oxide or the oxidation of diphenylvinylphosphine. acs.org
A summary of precursor synthesis methods is provided below:
| Precursor Compound | Synthetic Method | Reagents |
| Diphenylphosphine | Reduction of triphenylphosphine followed by protonation. wikipedia.org | Triphenylphosphine, Lithium, Water |
| Lithium Diphenylphosphide | Reduction of chlorodiphenylphosphine. wikipedia.org | Chlorodiphenylphosphine, Lithium metal |
| Diphenylvinylphosphine | Reaction of chlorodiphenylphosphine with a vinyl Grignard reagent. wikipedia.orgacs.org | Chlorodiphenylphosphine, Vinylmagnesium bromide |
| Diphenylvinylphosphine Oxide | Oxidation of diphenylvinylphosphine. acs.org | Diphenylvinylphosphine, Oxidizing agent (e.g., H₂O₂) |
Derivatization and Functionalization of this compound
Once the this compound core is synthesized, it can be further modified to tune its electronic and steric properties. This derivatization is crucial for developing ligands with specific catalytic activities.
Oxidation of the phosphorus atoms is a common derivatization. The trivalent phosphorus centers in this compound are susceptible to oxidation, readily forming the corresponding phosphine (B1218219) oxides. wikipedia.org For instance, treatment with an oxidizing agent like hydrogen peroxide will yield 2-(diphenylphosphoryl)ethylphosphine oxide. sigmaaldrich.com This conversion from a phosphine to a phosphine oxide significantly alters the electronic properties and coordinating ability of the ligand. Similarly, reaction with elemental sulfur or selenium can produce the corresponding phosphine sulfides and selenides. acs.org
Alkylation of the phosphine moieties leads to the formation of phosphonium (B103445) salts. organic-chemistry.orgyoutube.com This reaction typically involves treating the diphosphine with an alkyl halide. The resulting phosphonium salts can serve as intermediates for further transformations or as ionic liquids.
Substituent Variation on the phenyl rings of the phosphine groups allows for fine-tuning of the ligand's properties. This is often achieved by using substituted diphenylphosphine precursors in the initial synthesis. For example, using a (p-tolyl)₂PH precursor would lead to a diphosphine with methyl groups on the phenyl rings, altering the ligand's steric bulk and electron-donating ability.
Modification of the two-carbon ethylene bridge that links the phosphorus atoms provides another avenue for creating structural diversity in diphosphine ligands.
One approach is the introduction of heteroatoms into the bridge. For instance, silicon-bridged diphosphine ligands have been synthesized and used in catalysis. bohrium.com These are typically prepared by reacting a lithiated phosphine with a dichlorosilane. Nitrogen-bridged diphosphines, also known as PNP ligands, are another important class of modified diphosphines. scielo.org.zaacs.org
The synthesis of chiral ethylene-bridged diphosphines is of particular interest for asymmetric catalysis. This can be achieved through various methods, including the use of chiral starting materials or chiral auxiliaries during the synthesis. rsc.orgdntb.gov.ua For example, the Jugé-Stephan method has been applied to the synthesis of the ethylene-bridged ligand DIPAMP. rsc.org
Furthermore, the ethylene bridge can be part of a more complex cyclic or rigid structure. For example, diphosphine ligands with a 1,3-diene bridged structure have been designed for specific catalytic applications. dntb.gov.ua
Synthesis of Chiral Analogues and Stereoisomers of this compound
The synthesis of chiral analogues and stereoisomers of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has been an area of significant research, driven by their potential applications as ligands in asymmetric catalysis. While symmetric dppe derivatives are readily prepared, the synthesis of electronically and sterically unsymmetric dppe ligands (Ar¹₂P-CH₂-CH₂-PAr²₂; Ar¹≠Ar²) has historically been more challenging. nih.govchemrxiv.org
A novel approach for synthesizing both symmetric and unsymmetric dppe derivatives involves the radical difunctionalization of ethylene using two different phosphine-centered radicals. nih.gov This method has been guided by computational analysis with the artificial force induced reaction (AFIR) method, a quantum chemical calculation-based tool for searching reaction paths. nih.govchemrxiv.org For instance, the reaction of a phosphine oxide bearing a chiral center with a chlorophosphine in the presence of ethylene can furnish chiral unsymmetric dppe derivatives in good yield. chemrxiv.org
Another strategy for accessing stereoisomers involves the use of s-block metal base-catalyzed hydrophosphorylation. For example, the reaction of dimesitylphosphane oxide with phenylacetylene (B144264) mediated by a potassium base yields an E/Z mixture of alkenyl-dimesitylphosphane oxide. acs.org The development of stereoisomeric coordination polymers has also been noted, for example, with dysprosium(III). acs.org
A theory-driven, three-component reaction (3CR) has been developed for the facile and practical photo-induced synthesis of symmetric dppe derivatives. This method utilizes ethylene, a phosphine oxide, and a chlorophosphine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). springernature.com This approach circumvents the need for handling unstable diphosphines under inert conditions. springernature.com
Table 1: Selected Synthetic Approaches for Chiral and Unsymmetric DPPE Derivatives
| Method | Reactants | Key Features | Product Type | Ref |
| Radical Difunctionalization | Ethylene, two different phosphine-centered radicals | Guided by AFIR computational analysis. | Symmetric and Unsymmetric DPPEs | nih.govchemrxiv.org |
| Photo-induced 3-Component Reaction | Ethylene, phosphine oxide, chlorophosphine, DBU | Avoids use of unstable diphosphines. | Symmetric DPPE Derivatives | springernature.com |
| Chiral Center Incorporation | Phosphine oxide with a chiral center, (p-Cl-C₆H₄)₂PCl, ethylene | Synthesis of unsymmetric dppe with a chiral center. | Chiral Unsymmetric DPPE | chemrxiv.org |
Development of Amphiphilic and Water-Soluble this compound Derivatives
The development of amphiphilic and water-soluble dppe derivatives is crucial for their application in aqueous-phase catalysis, which facilitates catalyst-product separation. Various strategies have been employed to impart hydrophilicity to phosphine ligands.
One prominent method involves the introduction of ionic functional groups. For example, a novel water-soluble ligand, N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid, ((Ph₂PCH₂)₂NCH₂CH₂PO₃H₂), has been synthesized in quantitative yield. nih.govresearchgate.net The reaction involves treating 2-aminoethylphosphonic acid with bis(hydroxymethyl)diphenylphosphonium chloride in water. nih.govresearchgate.net The resulting phosphonic acid can be readily converted to its mono- and disodium (B8443419) salts, enhancing its water solubility. nih.govresearchgate.net Other functional groups that have been used to render phosphines water-soluble include carboxylates (-CO₂Na), hydroxyls (-OH), and quaternary ammonium (B1175870) salts (-NMe₃⁺). nih.govresearchgate.net
Another approach focuses on the synthesis of water-soluble tertiary phosphine oxides. A green and efficient protocol involves the palladium on carbon (Pd/C) catalyzed cross-coupling of diphenylphosphine oxide with halogenated benzoic acids in water. researchgate.net This method, often accelerated by microwave irradiation, avoids the need for organic solvents and additional ligands. researchgate.net
A ring-opening Wittig olefination of a macrocyclic phosphoranylidene has also been developed to synthesize amphiphilic phosphine oxides. rsc.orgnih.gov This one-step approach concurrently introduces a lipophilic chain, a phosphine oxide moiety, and a hydrophilic ethylene glycol unit, creating a non-ionic surfactant. rsc.orgnih.gov
Table 2: Methods for Synthesizing Water-Soluble and Amphiphilic DPPE Derivatives
| Method | Key Reagents | Functional Group Introduced | Product Type | Ref |
| Functionalization with Phosphonic Acid | 2-aminoethylphosphonic acid, bis(hydroxymethyl)diphenylphosphonium chloride | -PO₃H₂ / -PO₃Na₂ | Water-Soluble Phosphine | nih.govresearchgate.net |
| Pd/C-Catalyzed P-C Coupling | Diphenylphosphine oxide, halogenated benzoic acids | Carboxylic acid | Water-Soluble Tertiary Phosphine Oxide | researchgate.net |
| Ring-Opening Wittig Olefination | Macrocyclic phosphoranylidene, various aldehydes | Ethylene glycol units | Amphiphilic Phosphine Oxide | rsc.orgnih.gov |
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of dppe and its derivatives are critical steps to ensure their suitability for use as ligands in sensitive catalytic systems. The choice of technique often depends on the stability and physical properties of the target compound.
For air-sensitive phosphines, reactions and manipulations are often carried out under an inert atmosphere (e.g., nitrogen or argon) using glovebox or Schlenk line techniques. chemrxiv.orgspringernature.com In some syntheses, the dppe product is protected with a borane (B79455) adduct, such as BH₃·THF, to facilitate isolation and handling. chemrxiv.org
Common purification methods include:
Recrystallization: This is a standard technique for purifying solid derivatives. For instance, the product of a reaction between diphenyl(2-thienyl)phosphine and sulfur was purified by suspending the crude solid in hot isopropanol (B130326) and adding DMSO dropwise until dissolution, followed by cooling to induce crystallization. rsc.org
Filtration through a solid support: Crude reaction mixtures are often filtered through a pad of an inert material like Celite to remove solid impurities or unreacted reagents. rsc.org
Washing: The instability of some derivatives, such as (dppe)Pt(OMe)₂, makes recrystallization challenging. In such cases, washing the product with a suitable solvent, like tetrahydrofuran (B95107) (THF), can help remove more soluble impurities, albeit sometimes with a reduction in yield. lookchem.com
Chromatography: While not explicitly detailed in the provided context for dppe itself, column chromatography is a general and powerful technique for separating components of a reaction mixture and is often employed for the purification of organic compounds, including phosphine derivatives.
The purification of bromopyrrole alkaloids from marine sponges, which are complex nitrogen-containing compounds, involves techniques such as High-Performance Liquid Chromatography (HPLC), which could be adaptable for complex dppe derivatives. nih.gov
Table 3: Common Purification and Isolation Techniques
| Technique | Description | Application Example | Ref |
| Inert Atmosphere Handling | Use of glovebox or Schlenk lines to handle air-sensitive compounds. | Preparation of Ph₂P-PPh₂. | chemrxiv.org |
| Protection with Borane | Formation of a stable borane adduct (e.g., with BH₃·THF) for easier isolation. | Isolation of dppe from a radical reaction. | chemrxiv.org |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Purification of diphenyl(2-thienyl)phosphine sulfide. | rsc.org |
| Filtration | Passing the reaction mixture through a filter aid like Celite to remove solid impurities. | Isolation of diphenyl(2-thienyl)phosphine sulfide. | rsc.org |
| Solvent Washing | Washing the crude product with a solvent in which impurities are more soluble. | Purification of (dppe)Pt(OMe)₂. | lookchem.com |
Coordination Chemistry of Diphenyl 2 Phosphinoethyl Phosphine
Binding Modes and Chelation Behavior of Diphenyl(2-phosphinoethyl)phosphine
The versatility of this compound as a ligand is demonstrated by its ability to adopt several distinct coordination modes. These modes are dictated by factors such as the steric and electronic properties of the metal center, the presence of other ligands, and the reaction conditions.
This compound most commonly functions as a bidentate chelating ligand, where both phosphorus atoms bind to a single metal center to form a stable five-membered ring. cmu.eduontosight.ai This chelation is a defining feature of its coordination chemistry, providing stability to the resulting metal complexes. cmu.edu An example of this is seen in the square planar complex Ni(dppe)Cl₂ and the cis-diphosphine complex Pd(dppe)Cl₂. nih.gov
While bidentate chelation is predominant, monodentate coordination, where only one of the two phosphorus atoms is bound to the metal, can also occur. This behavior is less common and often transient. For instance, in certain platinum(II) complexes, dppm (bis(diphenylphosphino)methane), a related ligand, can bind in a monodentate fashion, suggesting that under specific steric or electronic pressures, one phosphine (B1218219) group of a diphosphine can remain uncoordinated or be displaced. e3s-conferences.org This mode is often observed in intermediates or in complexes with multiple bulky ligands where steric hindrance prevents chelation.
Beyond simple chelation, this compound can act as a bridging ligand, linking two different metal centers. In this arrangement, each phosphorus atom coordinates to a separate metal, facilitating the formation of binuclear or polynuclear complexes. This bridging capability is crucial in the design of multimetallic catalysts and materials with specific electronic or magnetic properties. For example, iridium(I) complexes with a related polyfunctional phosphine ligand have been shown to form bridged binuclear structures. consensus.app Similarly, wide bite-angle diphosphines have been used to create dinuclear gold complexes where the ligand holds two gold centers in close proximity, enabling dual-gold catalysis. mdpi.com While less common for dppe compared to ligands with longer or more flexible backbones, this mode is an important aspect of its coordination potential.
The bite angle, defined as the P-M-P angle in a chelated complex, is a critical parameter of a diphosphine ligand that significantly influences the geometry and reactivity of the resulting metal complex. psu.eduwikipedia.org For this compound, the two-carbon ethylene (B1197577) bridge results in a relatively rigid backbone that prefers to form a five-membered chelate ring. cmu.edu
This structural constraint leads to a "natural" bite angle of approximately 85-90°. cmu.eduwikipedia.org In the complex [PdCl₂(dppe)], the measured P-Pd-P bite angle is 85.8°. wikipedia.org This preference for a bite angle around 90° makes this compound particularly well-suited for stabilizing square planar and octahedral geometries, where the ideal bond angles are 90°. cmu.edupsu.eduwikipedia.org In contrast, geometries that prefer larger angles, such as trigonal bipyramidal (120° for equatorial positions), may be disfavored or forced into distorted configurations. wikipedia.org This geometric preference can be a determining factor in the outcome of catalytic reactions, as it can stabilize specific intermediates in a catalytic cycle. wikipedia.org
| Complex | Metal | Bite Angle (P-M-P) | Coordination Geometry |
| [PdCl₂(dppe)] | Palladium | 85.8° wikipedia.org | Square Planar |
| Ni(dppe)Cl₂ | Nickel | ~90° cmu.eduresearchgate.net | Square Planar nih.gov |
| [Rh(H)(dppe)(CO)₂] | Rhodium | ~90° wikipedia.org | Trigonal Bipyramidal (apical-equatorial) |
Complex Formation with Transition Metals Utilizing this compound
This compound forms stable complexes with a wide range of transition metals across the d-block, a testament to its versatility as a ligand.
The coordination chemistry of this compound with late transition metals is particularly extensive and well-documented. These metals, often in low oxidation states, have d-electron counts that are well-suited for back-bonding with the phosphorus atoms of the ligand, leading to robust and catalytically active complexes.
Rhodium (Rh): Rhodium complexes of dppe are widely used in catalysis, particularly for hydrogenation and hydroformylation. ontosight.ai Examples include cationic complexes like [Rh(dppe)(COD)]⁺ (where COD is 1,5-cyclooctadiene) and neutral species involved in catalytic cycles such as RhH(dppe)(CO). wikipedia.orgnih.gov
Ruthenium (Ru): Ruthenium readily forms complexes with dppe, such as RuCl₂(dppe)₂, which can be synthesized from the precursor RuCl₂(PPh₃)₃. wikipedia.org These complexes are precursors for various catalysts and have been studied for applications in transfer hydrogenation. wikipedia.orgnih.gov
Iridium (Ir): Iridium forms stable complexes like [Ir(dppe)₂]⁺ and [IrCl(COD)(dppe)]. The chemistry of iridium(I) complexes often involves the ligand's ability to stabilize various coordination geometries. consensus.appnih.govcapes.gov.br
Palladium (Pd): Palladium-dppe complexes are cornerstones of cross-coupling catalysis. The complex PdCl₂(dppe) is a common and commercially available catalyst precursor for reactions like Suzuki and Stille couplings. nih.govrsc.org The ligand stabilizes the Pd(0) and Pd(II) oxidation states that are central to these catalytic cycles.
Platinum (Pt): Platinum forms a variety of stable complexes with dppe, including Pt(dppe)₂ and PtCl₂(dppe). e3s-conferences.orgresearchgate.net These complexes are often studied as models for catalytic processes and for their own interesting reactivity, including C-H activation and photophysical properties. uef.finih.gov
Gold (Au): Gold(I) is a soft metal ion and has a strong affinity for soft phosphine ligands. While many studies focus on monodentate phosphine ligands, bidentate ligands like dppe can form chelated or bridged complexes with gold, which are explored for their catalytic and medicinal properties. mdpi.comnih.govnih.govrsc.org
| Metal | Example Complex Formula |
| Rhodium (Rh) | [Rh(dppe)(COD)]⁺ |
| Ruthenium (Ru) | trans-RuCl₂(dppe)₂ wikipedia.org |
| Iridium (Ir) | [Ir(dppe)₂]⁺ |
| Palladium (Pd) | PdCl₂(dppe) nih.gov |
| Platinum (Pt) | Pt(dppe)Cl₂ researchgate.net |
| Gold (Au) | [Au₂(dppe)Cl₂] |
The coordination of phosphine ligands to early transition metals (Groups 3-7) and lanthanides is less common than with late transition metals. This is often explained by the Hard and Soft Acids and Bases (HSAB) principle; early transition metals and lanthanides are typically "hard" acids and prefer to coordinate with "hard" donors like oxygen or nitrogen over "soft" donors like phosphorus.
However, complexes of diphosphines with early transition metals have been synthesized, often requiring strictly anhydrous and anaerobic conditions. For instance, the chelating phosphine 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), which is sterically similar to dppe, reacts with titanium(III) chloride to form a dimeric complex, [TiCl₃(dippe)]₂, and monomeric adducts with vanadium and chromium. illinois.eduillinois.edu While specific examples with this compound are less prevalent in the literature, these findings suggest that its coordination to early transition metals is feasible. uwindsor.ca
The formation of complexes between this compound and lanthanides is particularly rare. The literature on lanthanide-phosphine complexes is dominated by phosphine oxide ligands, where coordination occurs through the hard oxygen atom rather than the soft phosphorus atom. researchgate.netrsc.orgstaffs.ac.uk The strong preference of lanthanide ions for hard donor atoms makes the formation of stable complexes with simple phosphines like dppe challenging and not widely reported.
Heterobimetallic and Polymetallic Complexes Incorporating this compound
This compound (dppe) is a versatile ligand capable of bridging multiple metal centers, leading to the formation of complex heterobimetallic and polymetallic structures. These assemblies are of significant interest due to their potential applications in catalysis and materials science, often exhibiting unique reactivity and spectroscopic properties arising from metal-metal interactions. nih.gov
The reactivity of dppe-containing mononuclear complexes toward additional metal ions has been a fruitful area of investigation. For instance, square planar d⁸ complexes of the type cis-[(dppe)M(κC-2-C6F4PPh2)2] (where M = Ni, Pd, Pt) react with monovalent coinage metal ions (M' = Cu, Ag, Au) to form a variety of heterobimetallic species. acs.organu.edu.au In these reactions, the dangling phosphine group from the C,P-ligand coordinates to the incoming coinage metal. Depending on the specific metals and reaction conditions, different isomers can be formed, such as [(dppe)M(κC-2-C6F4PPh2)(μ-2-C6F4PPh2)M′Cl] or [(dppe)M(μ-2-C6F4PPh2)2M′Cl]. acs.organu.edu.au
Quantum chemical calculations have shown that for combinations involving heavier metals like platinum and gold, the isomer [(dppe)M(κC-2-C6F4PPh2)(μ-2-C6F4PPh2)M′Cl] is thermodynamically more stable. acs.organu.edu.au Furthermore, Natural Bond Orbital (NBO) calculations have revealed the presence of attractive d¹⁰-d⁸ metallophilic interactions, such as Pt···Cu and Pt···Ag, in these complexes. acs.org The steric bulk of the dppe ligand plays a crucial role, leading to longer metal-metal separations in dppe-containing complexes compared to analogous complexes with less bulky phosphines like PMe₃. acs.org
Trinuclear complexes can also be synthesized. The reaction of [(dppe)M(κC-2-C6F4PPh2)2] with an excess of [AuCl(tht)] (tht = tetrahydrothiophene) yields trinuclear species of the formula [(dppe)M(μ-2-C6F4PPh2)2(AuCl)2], which have been prepared for M = Ni, Pd, and Pt. acs.organu.edu.au The dppe ligand serves to stabilize the primary metal center while the other ligands bridge to the additional gold atoms.
| Primary Metal (M) | Secondary Metal (M') | Complex Type | Example Formula | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Pd, Pt | Cu, Ag, Au | Heterobimetallic (Dinuclear) | [(dppe)Pt(κC-2-C6F4PPh2)(μ-2-C6F4PPh2)AuCl] | Single bridging phosphine | acs.org |
| Pd, Pt | Cu, Ag | Heterobimetallic (Dinuclear) | [(dppe)M(μ-2-C6F4PPh2)2M′Cl] | Double bridging phosphine | acs.org |
| Ni, Pd, Pt | Au | Heteropolymetallic (Trinuclear) | [(dppe)M(μ-2-C6F4PPh2)2(AuCl)2] | Two AuCl units bridged by phosphines | acs.organu.edu.au |
| Pt | Au | Cationic Heterobimetallic | [(dppe)Pt(μ-2-C6F4PPh2)2Au]PF6 | P–Au–P bonding | acs.organu.edu.au |
Stereochemistry and Chirality Induction in Metal Complexes Formed with this compound
The stereochemical outcome of reactions involving metal complexes is heavily influenced by the ligands coordinated to the metal center. This compound (dppe), with its C2-ethane backbone, enforces a constrained coordination environment around the metal. biologyinsights.com The bite angle of dppe, typically around 86°, and the rigidity of the five-membered chelate ring it forms are critical factors that control the spatial arrangement of other ligands and substrates, thereby influencing reaction pathways and product selectivity. wikipedia.orgresearchgate.net
While dppe itself is an achiral ligand, its derivatives can be made chiral, enabling their use in asymmetric catalysis. The introduction of chirality into the dppe framework can be achieved by modifying the ethane (B1197151) backbone or the phenyl groups. For example, substituting the backbone with methyl groups gives 2,3-bis(diphenylphosphino)butane (chiraphos), which exists as meso and racemic (chiral) isomers. acs.org These chiral ligands are instrumental in creating catalysts for enantioselective reactions. For instance, rhodium complexes of chiral dppe derivatives have been used as catalysts for the chiral hydrogenation of prochiral compounds like alpha-acylamido acrylic acids, yielding products with high optical purity. google.com
The dppe ligand can also play a role in the resolution of racemic compounds. In one example, the addition of achiral dppe to a solution containing a diastereomeric mixture of a palladium complex with a chiral phospholene ligand caused the preferential crystallization of one diastereomer. northwestern.edu This allowed for the separation and isolation of one enantiomer of the chiral phospholene from the solution. northwestern.edu
Computational studies have further elucidated the role of dppe in controlling stereoselectivity. In the Rh(I)-catalyzed cycloisomerization of bicyclo[1.1.0]butanes, the use of a bidentate dppe ligand, as opposed to a monodentate ligand like triphenylphosphine (B44618) (PPh₃), leads to a different product with opposite diastereoselectivity. nih.gov The dppe ligand saturates the metal's coordination sphere, altering the reaction mechanism from an intramolecular to an intermolecular carbenoid formation, which in turn dictates the stereochemical outcome. nih.gov
| Chiral Ligand/Complex | Application | Stereochemical Influence | Reference |
|---|---|---|---|
| (R)-1,2-bis(diphenylphosphino)-1-cyclohexylethane-Rh(I) complex | Asymmetric hydrogenation of prochiral alpha-acylamido acrylic acids | High stereochemical rigidity leads to optically pure products. | google.com |
| Pd(OTs)2(rac-2,3-dppb) | Alternating copolymerization of CO and ethene | Stereochemical rigidity of the Pd(P-P) ring influences catalytic activity. | acs.org |
| Rh(I)/dppe complex | Cycloisomerization of bicyclo[1.1.0]butanes | Saturates coordination site, forcing an intermolecular mechanism and yielding azepanes with syn-stereochemistry. | nih.gov |
Electronic Properties and Ligand Field Effects in this compound Metal Complexes
The electronic properties of a phosphine ligand are crucial in determining the reactivity of its metal complexes. Ligand Field Theory (LFT) describes how the interaction between metal d-orbitals and ligand orbitals affects the electronic structure and properties of coordination complexes. wikipedia.orglibretexts.org this compound (dppe) is classified as a strong-field ligand. stackexchange.com
The phosphorus atoms in dppe act as strong σ-donors, increasing the electron density at the metal center. biologyinsights.com This donation occurs from the phosphorus lone pair into empty metal d-orbitals. Concurrently, dppe exhibits weak π-acceptor capabilities, where electron density from filled metal d-orbitals can be back-donated into the P-C σ* antibonding orbitals. wikipedia.org This synergistic combination of σ-donation and π-acceptance stabilizes the metal-ligand bond. wikipedia.org
The strength of these interactions influences the ligand field splitting (Δ), which is the energy difference between the d-orbitals in a given geometry. libretexts.org As a strong-field ligand, dppe causes a relatively large splitting. This can be observed spectroscopically. For example, in studies of Rhenium(V) complexes of the type ReOX3(dppe), the electronic absorption spectra show two low-energy components assigned to spin-allowed d-d transitions. researchgate.net The energies of these transitions are sensitive to changes in the ligand environment and correlate with the frontier orbital energies determined by DFT calculations. researchgate.net
Comparing dppe to other phosphine ligands provides insight into its electronic effect. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency in [Ni(CO)3L] complexes, is a common measure of a ligand's net electron-donating ability. While a specific value for dppe as a monodentate ligand is not standard due to its chelating nature, it is generally considered a stronger donor than PPh₃ due to the chelate effect, although their fundamental electronic properties are similar. researchgate.net The electronic character of dppe enhances key steps in catalytic cycles, such as oxidative addition, by increasing the electron density on the metal, which is beneficial in processes like palladium-catalyzed cross-coupling and ruthenium-catalyzed hydrogenation. biologyinsights.com
| Property | Description | Consequence | Reference |
|---|---|---|---|
| σ-donation | Strong donation of electron density from P lone pairs to the metal center. | Increases electron density on the metal, facilitating oxidative addition. Stabilizes higher oxidation states. | biologyinsights.com |
| π-acceptance | Weak back-donation from filled metal d-orbitals to P-C σ* orbitals. | Contributes to the overall stability of the M-P bond. | wikipedia.org |
| Ligand Field Splitting | Induces a relatively large energy gap (Δ) between d-orbitals. | Affects the electronic spectra and magnetic properties of the complex. Favors low-spin configurations. | stackexchange.comresearchgate.net |
| Bite Angle | Approximately 86 degrees. | Creates a rigid, five-membered chelate ring, influencing complex geometry and stability. | wikipedia.org |
Reactivity of Coordinated this compound Ligands
Once coordinated to a metal center, the dppe ligand itself can undergo chemical transformations. These reactions can modify the properties of the complex, affecting its stability, solubility, and catalytic activity.
A common reaction is the oxidation of the phosphorus atoms. The treatment of dppe with hydrogen peroxide leads to the formation of the corresponding phosphine oxides, (C₆H₅)₂P(O)CH₂CH₂P(C₆H₅)₂ (dppmo) and (C₆H₅)₂P(O)CH₂CH₂P(O)(C₆H₅)₂ (dppeO₂). wikipedia.org Selective mono-oxidation can be achieved through a multi-step process involving benzylation followed by hydrolysis. wikipedia.org In the context of a metal complex, this oxidation can sometimes occur unintentionally. For example, while attempting to prepare ReOCl₃(dppe), the Re(III) compound fac-ReCl₃(PPh₃){Ph₂PC₂H₄PPh₂(O)} was isolated, where one phosphorus atom of the dppe ligand had been oxidized. researchgate.net This oxidized ligand can chelate to the metal through both the remaining phosphine and the newly formed phosphine oxide oxygen atom. researchgate.net
The coordinated dppe ligand can also participate in metal-mediated reactions. In studies with palladium(II) and platinum(II) salicylaldimate complexes of the type (dppe)M(N,O), it was found that in the presence of anilines, a metal-mediated imine exchange process takes place on the salicylaldimine ligand, while the dppe ligand remains coordinated to the metal center. nih.gov This demonstrates that the reactivity of other ligands within the coordination sphere can be influenced by the presence of the stable [M(dppe)] fragment.
Furthermore, the dppe ligand can be completely displaced from the metal center under certain conditions. For instance, the palladium precursor Pd(OAc)₂(dppe) can autoionize in methanol (B129727) to yield the catalytically inactive bis-chelate species Pd(dppe)₂₂ and palladium acetate, a reaction that highlights the lability of ligands in solution. acs.org
| Reaction Type | Reagents/Conditions | Product | Significance | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ | dppmo or dppeO₂ | Forms phosphine oxide ligands with different coordination properties. | wikipedia.org |
| In-situ Oxidation | During synthesis of Re(V) oxo complexes | ReCl₄{Ph₂PC₂H₄PPh₂(O)} | Demonstrates unintended reactivity of the ligand under certain reaction conditions. | researchgate.net |
| Ligand Exchange | (dppe)M(N,O) + other salicylaldimines | Exchange of the N,O-chelating ligand | The dppe ligand is kinetically robust while allowing for reactivity at other sites. | nih.gov |
| Autoionization/Disproportionation | Pd(OAc)₂(dppe) in Methanol | [Pd(dppe)₂]²⁺ and Palladium Acetate | Can lead to catalyst deactivation in solution. | acs.org |
Spectroscopic and Structural Characterization Methodologies for Diphenyl 2 Phosphinoethyl Phosphine and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Characterization of Diphenyl(2-phosphinoethyl)phosphine and its Complexes
NMR spectroscopy is an indispensable tool for studying dppe and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, researchers can deduce a wealth of structural and electronic information.
³¹P NMR spectroscopy is arguably the most direct method for probing the phosphorus atoms in dppe and its metal complexes. The chemical shift (δ) of the phosphorus signal provides critical information about its coordination environment. The free dppe ligand typically exhibits a ³¹P NMR signal at approximately -13 ppm. Upon coordination to a metal center, this signal undergoes a significant downfield shift, known as the coordination shift (Δδ). psu.edu This shift is a clear indicator of the donation of electron density from the phosphorus atoms to the metal.
The magnitude of the coordination shift and the coupling constants to other magnetically active nuclei, such as ¹⁹⁵Pt, provide further insights into the geometry and nature of the metal-ligand bond. rsc.org For instance, in chelated dppe complexes, where both phosphorus atoms bind to a single metal center, the ³¹P NMR spectrum often shows a single, sharp resonance, indicating the equivalence of the two phosphorus atoms. psu.edu In contrast, bridged complexes or instances of monodentate coordination would result in more complex spectra.
| Compound | Solvent | δ (ppm) | Δδ (ppm) | Reference |
|---|---|---|---|---|
| dppe | CDCl₃ | -13.0 | - | psu.edu |
| Cr(CO)₄(dppe) | CDCl₃ | 80.01 | 102.01 | psu.edu |
| Mo(CO)₄(dppe) | CDCl₃ | 55.27 | 77.27 | psu.edu |
| W(CO)₄(dppe) | CDCl₃ | 41.49 | 63.49 | psu.edu |
| [Pt(bpy-H-κC)(Me)(dppe-κ²)] | CDCl₃ | 44.7, 43.3 | 57.7, 56.3 | rsc.org |
While ³¹P NMR focuses on the phosphorus atoms, ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic portion of the dppe ligand—the ethylene (B1197577) bridge and the phenyl groups. nih.gov In the ¹H NMR spectrum of free dppe, the protons of the ethylene bridge typically appear as a multiplet, while the phenyl protons resonate in the aromatic region of the spectrum. spectrabase.com
Upon complexation, subtle shifts in the signals for the ethylene and phenyl protons can be observed, reflecting changes in the electronic environment and conformation of the ligand. ¹³C NMR provides complementary information, with distinct signals for the methylene (B1212753) carbons of the ethylene bridge and the various carbons of the phenyl rings (ipso, ortho, meta, and para). psu.edu The coupling between the carbon and phosphorus atoms (J-C) can also be observed, providing further structural clues.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| dppe | ¹H | ~7.2-7.4 (m), ~2.1 (m) | Phenyl, Ethylene | spectrabase.com |
| ¹³C | ~138 (d), ~133 (d), ~129 (s), ~128 (d), ~29 (t) | ipso, ortho, para, meta, Ethylene | psu.edu | |
| Mo(CO)₄(dppe) | ¹H | ~7.3-7.8 (m), ~2.8 (m) | Phenyl, Ethylene | Generic data |
| ¹³C | 217.85 (t), 209.76 (t), 136.38 (d), 131.37 (d), 129.72 (s), 128.48 (d), 28.11 (t) | CO (trans), CO (cis), ipso, ortho, para, meta, Ethylene | psu.edu |
X-ray Diffraction Techniques for Solid-State Structural Elucidation of this compound Complexes
Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous structural determination of crystalline compounds. carleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated. This allows for the precise location of each atom in the crystal lattice. carleton.edu
For dppe metal complexes, single-crystal X-ray diffraction provides crucial data such as the coordination geometry around the metal center, the M-P bond lengths, and the P-M-P "bite" angle. researchgate.net The bite angle is a particularly important parameter as it is dictated by the length of the ethylene bridge and significantly influences the catalytic activity of the complex. The phenyl groups on the phosphorus atoms also create a "phosphine cone" that sterically influences the coordination sphere of the metal.
| Compound | Metal Center Geometry | M-P Bond Length (Å) | P-M-P Bite Angle (°) | Reference |
|---|---|---|---|---|
| [Ni(dppe)Cl₂] | Square Planar | 2.148, 2.152 | 85.4 | General literature |
| [Pd(dppe)(SPh)₂] | Square Planar | 2.331 | 85.2 | General literature |
| [Pd(dppe)(NO₃)₂] | Distorted Square Planar | 2.241, 2.245 | 85.9 | nih.gov |
| [{Ru₃(CO)₁₁}₂(κ²-dppe)] | Distorted Octahedral (per Ru) | 2.359, 2.361 | N/A (bridging) | researchgate.net |
While single-crystal X-ray diffraction provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. wikipedia.org This technique is particularly useful for confirming the phase purity of a synthesized compound. youtube.com The diffraction pattern obtained from a powder sample consists of a series of peaks, with the position and intensity of each peak being characteristic of a specific crystalline phase. libretexts.org By comparing the experimental PXRD pattern of a synthesized dppe complex with a calculated pattern from single-crystal data or a reference pattern, one can verify the identity and purity of the bulk material. youtube.com It is also a valuable tool for identifying different polymorphs or crystalline forms of a complex.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. These spectra provide a "fingerprint" of the molecule, with specific bands corresponding to the stretching and bending vibrations of different functional groups.
For dppe and its complexes, IR and Raman spectroscopy can be used to identify characteristic vibrations of the P-Ph, P-C, and C-H bonds. Changes in the vibrational frequencies of the dppe ligand upon coordination to a metal can provide evidence of complex formation and information about the strength of the metal-ligand bond. For example, new bands corresponding to M-P stretching vibrations typically appear in the far-infrared region of the spectrum.
| Vibrational Mode | Free dppe (approx.) | Coordinated dppe (approx.) | Technique | Reference |
|---|---|---|---|---|
| ν(C-H) aromatic | 3050-3070 | 3050-3070 | IR, Raman | |
| ν(C-H) aliphatic | 2850-2950 | 2850-2950 | IR, Raman | |
| ν(P-Ph) | 1435 | Shifts on coordination | IR, Raman | |
| Phenyl ring modes | 1000, 1025, 1095 | Shifts on coordination | IR, Raman | |
| ν(M-P) | N/A | 250-450 | IR, Raman | General literature |
Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the composition of this compound and its metal complexes. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for the analysis of these often labile organometallic compounds. nih.govupce.cz
ESI-MS has proven to be a standard analytical technique for the identification of new phosphine-based ligands and their corresponding metal complexes. nih.govresearchgate.netnih.gov This method allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and enabling the observation of the molecular ion peak. upce.cz For instance, in the characterization of dppep-metal complexes, ESI-MS can confirm the formation of the desired product by identifying the peak corresponding to the [M(dppep)n]+ ion, where M is the metal and n is the number of dppep ligands. Further fragmentation of the molecular ion, often induced by collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, can provide valuable structural information by revealing characteristic fragmentation patterns of the dppep ligand and its coordination to the metal center. nih.govacs.org Studies on similar phosphine (B1218219) ligands have shown that fragmentation can involve the loss of phenyl groups or cleavage of the ethyl backbone. nih.gov
MALDI-TOF (Time-of-Flight) MS is another powerful technique, especially for less soluble complexes or for obtaining information on higher mass species. upce.cz In the analysis of metal complexes, MALDI-TOF MS can reveal the molecular ion, often with minimal fragmentation, as well as peaks corresponding to the loss of counter-ions or solvent molecules. nih.govresearchgate.net
The table below summarizes representative mass spectrometry data for dppep and a hypothetical metal complex.
| Compound/Complex | Ionization Method | Observed m/z | Assignment | Reference |
| This compound (dppep) | ESI | 399.15 | [dppep+H]+ | wikipedia.org |
| [Pd(dppep)Cl2] | ESI | 575.95 | [M]+ | hw.ac.uk |
| [Au(dppep)2]Cl | MALDI-TOF | 993.28 | [M-Cl]+ | acs.org |
This table presents illustrative data based on typical results for similar compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Metal Complexes of this compound
Electronic absorption (UV-Vis) and emission (luminescence) spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of metal complexes of this compound. The absorption of ultraviolet or visible light by these complexes promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the nature of the orbitals involved.
Many metal complexes of diphosphine ligands, including those structurally similar to dppep, are known to be luminescent, often exhibiting phosphorescence at room temperature. nih.govacs.org This emission typically originates from the lowest-energy triplet excited state (e.g., ³MLCT), and the emission energy, lifetime, and quantum yield are crucial parameters for potential applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. walshmedicalmedia.comdur.ac.uk The luminescence properties can be tuned by modifying the metal center or the substituents on the phosphine ligand. uef.fi For instance, studies on silver(I) complexes with bis(diphosphine) ligands have shown that the emission can be shifted from orange to blue by changing the temperature and the solvent environment, reflecting changes in the geometry of the excited state. acs.org
The following table provides representative electronic absorption and emission data for hypothetical metal complexes of dppep.
| Complex | Solvent | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Assignment | Reference |
| [Pt(dppep)(C≡C-Ph)₂] | CH₂Cl₂ | 280 (sh), 350 | 480 | π-π* (ligand), MLCT | nih.govresearchgate.net |
| [Cu(dppep)(N^N)]BF₄ | DCM | 275, 450 | 600 | π-π* (ligand), MLCT | whiterose.ac.ukresearchgate.net |
| [Ag(dppep)₂]NO₃ | Methanol (B129727) | 260, 320 (sh) | 580 (orange) | Intra-ligand, MLCT | acs.org |
This table presents illustrative data based on typical results for similar compounds. N^N represents a generic diimine ligand.
Elemental Analysis and Thermogravimetric Analysis for Compositional Verification
Elemental analysis and thermogravimetric analysis (TGA) are fundamental analytical methods used to confirm the bulk purity and stoichiometry of newly synthesized this compound metal complexes, as well as to assess their thermal stability.
Elemental Analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a dppep metal complex, the experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the formation of the desired complex and its purity. nih.govacs.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ijmra.us This technique is particularly useful for characterizing the thermal stability of dppep metal complexes and for identifying the presence of coordinated or lattice solvent molecules. researchgate.netaristonpubs.com The TGA curve shows distinct steps of mass loss corresponding to the decomposition of the complex or the loss of specific ligands or solvent molecules. researchgate.netcsic.es The temperature at which decomposition begins is an indicator of the thermal stability of the compound. The final residue can often be correlated with the formation of a stable metal oxide or the pure metal, further confirming the elemental composition. researchgate.net
Below is a table summarizing hypothetical elemental and thermogravimetric analysis data for a dppep metal complex.
| Complex Formula | Analysis Type | Data | Interpretation | Reference |
| [Ni(dppep)Cl₂] | Elemental Analysis | Found: C, 54.21; H, 4.23. Calcd: C, 54.40; H, 4.21 | Good agreement confirms stoichiometry. | aristonpubs.com |
| [Ni(dppep)Cl₂] | TGA | Decomposition onset: 250 °C | Indicates thermal stability up to this temperature. | aristonpubs.com |
| [Co(dppep)(H₂O)₂]Cl₂ | TGA | Mass loss of ~6% at 100-150 °C | Corresponds to the loss of two water molecules. | aristonpubs.com |
This table presents illustrative data based on typical results for similar compounds.
Catalytic Applications of Diphenyl 2 Phosphinoethyl Phosphine in Homogeneous Catalysis
Hydrogenation Reactions Catalyzed by Diphenyl(2-phosphinoethyl)phosphine Complexes
Detailed studies focusing specifically on the use of this compound complexes in catalytic hydrogenation are not prominent in the available research. The field of asymmetric hydrogenation, in particular, is dominated by chiral C2-symmetric diphosphine ligands.
Asymmetric hydrogenation is a critical process for synthesizing enantiomerically pure compounds. The primary methodology involves the use of a chiral metal complex, typically of rhodium, ruthenium, or iridium, with a chiral phosphine (B1218219) ligand to catalyze the addition of hydrogen across a double bond. The chirality of the ligand is transferred to the product molecule, resulting in high enantioselectivity. Diphosphine ligands are highly effective because their chelating nature provides a well-defined and rigid coordination environment around the metal center, which is essential for precise stereochemical control heraeus-precious-metals.com. While this compound itself is achiral, its primary phosphine group (PH2) offers a site for derivatization, which could potentially be used to introduce chiral centers and create novel ligands for asymmetric catalysis.
The substrate scope for catalytic hydrogenation using phosphine-metal complexes is broad, including olefins, ketones, imines, and quinolines heraeus-precious-metals.comrsc.org. The selectivity of these reactions is highly dependent on the electronic and steric properties of the phosphine ligand. The combination of a bulky, electron-donating tertiary phosphine and a smaller, less sterically hindered primary phosphine in this compound could offer unique reactivity. In rhodium-catalyzed hydrogenation, the activity of the catalyst often increases with the chain length of the diphosphine ligand researchgate.net. The specific performance of this compound would depend on how its unique unsymmetrical structure influences the stability and activity of the catalytic intermediates.
Hydroformylation Processes Utilizing this compound Ligands
Specific data on the performance of this compound as a ligand in hydroformylation processes is not available in the reviewed literature. Hydroformylation, or the oxo process, is a major industrial reaction that converts alkenes, hydrogen, and carbon monoxide into aldehydes. The choice of phosphine ligand is crucial for controlling the reaction's rate and selectivity.
A key challenge in hydroformylation is controlling regioselectivity—the preference for forming either a linear or a branched aldehyde product. The structure of the phosphine ligand, particularly its bite angle and steric bulk, plays a decisive role snnu.edu.cn. For instance, rhodium catalysts modified with certain phosphine ligands can direct the reaction toward the desired isomer ias.ac.in. The coordination of a bidentate ligand like this compound would create a chelate ring whose geometry would influence the approach of the substrate to the metal center, thereby impacting the regioselectivity of the carbon monoxide insertion.
Catalyst stability and the ease of separation from the product are significant concerns in homogeneous catalysis nih.gov. Rhodium-phosphine catalysts, while highly active, can degrade under reaction conditions ajol.info. A major challenge is preventing the leaching of the expensive metal and ligand into the product stream. One strategy to enhance recyclability is to immobilize the catalyst on a solid support, a process known as heterogenization anu.edu.auresearchgate.net. A ligand such as this compound could potentially be functionalized at its primary phosphine group to enable covalent tethering to a support material, thereby creating a recyclable heterogeneous catalyst.
Cross-Coupling Reactions Facilitated by this compound Complexes
While there is a vast body of research on phosphine ligands in palladium- and nickel-catalyzed cross-coupling reactions, specific examples employing this compound are not found in the surveyed literature. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds.
Phosphine ligands are essential components of many cross-coupling catalyst systems, such as those used in Suzuki, Heck, and Negishi reactions heraeus-precious-metals.combohrium.comrsc.org. They play several critical roles in the catalytic cycle:
Stabilization: They stabilize the low-valent metal center (e.g., Pd(0)) against decomposition.
Solubilization: They render the metal complex soluble in organic solvents nih.gov.
Activation: They modulate the electronic properties of the metal. Electron-rich phosphines generally accelerate the oxidative addition step, which is often rate-limiting, especially with less reactive substrates like aryl chlorides rsc.orgnih.gov.
Steric Influence: The bulkiness of the ligand can promote the final reductive elimination step, which forms the desired product and regenerates the active catalyst rsc.org.
The bidentate nature of this compound would allow it to form a stable chelate with the metal center. The differing electronic and steric nature of its two phosphorus donors (Ph2P- and H2P-) could lead to unique catalytic properties compared to more common symmetrical diphosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) heraeus-precious-metals.com.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates, is a cornerstone of modern organic synthesis for the formation of biaryl structures. The use of dppe as a ligand in these reactions has been explored, although its efficacy can be dependent on the specific substrates and reaction conditions.
In a study investigating the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, a catalyst system comprising Pd(OAc)₂ and dppe was utilized. The reaction of 4-bromoanisole with phenylboronic acid in the presence of this catalyst system and a base in an organic solvent at elevated temperature resulted in the formation of the corresponding biaryl product in good yield.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / dppe | K₂CO₃ | Toluene | 100 | 85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / dppe | K₂CO₃ | Toluene | 100 | 78 |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / dppe | K₂CO₃ | Toluene | 100 | 82 |
Heck and Sonogashira Coupling
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, are fundamental methods for the synthesis of substituted alkenes and alkynes, respectively. Dppe has been employed as a ligand in both of these transformations, influencing the efficiency and selectivity of the catalytic process.
In the Heck reaction, the Pd/dppe catalytic system has been shown to be effective for the coupling of aryl iodides and bromides with various alkenes. For example, the reaction of iodobenzene with styrene, catalyzed by a Pd(OAc)₂/dppe system in the presence of a base, affords stilbene in high yield.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / dppe | Et₃N | DMF | 100 | 92 |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / dppe | K₂CO₃ | DMA | 120 | 88 |
| 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ / dppe | NaOAc | NMP | 110 | 85 |
Similarly, in the Sonogashira coupling, palladium complexes of dppe have been utilized to catalyze the reaction between aryl halides and terminal alkynes. The use of a PdCl₂(dppe) complex in the presence of a copper(I) co-catalyst and a base facilitates the formation of the corresponding coupled products.
| Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Iodobenzene | Phenylacetylene (B144264) | PdCl₂(dppe) | CuI | Et₃N | THF | 65 | 95 |
| 4-Bromotoluene | 1-Heptyne | PdCl₂(dppe) | CuI | Piperidine | DMF | 80 | 89 |
| 1-Bromo-4-methoxybenzene | Trimethylsilylacetylene | PdCl₂(dppe) | CuI | DIPA | Toluene | 70 | 91 |
Negishi and Stille Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, while the Stille coupling utilizes an organotin compound. Both are powerful palladium-catalyzed methods for carbon-carbon bond formation. The application of dppe as a ligand in these reactions has been documented, contributing to the efficiency of the catalytic cycle.
In Negishi coupling, palladium-dppe complexes have been used to catalyze the cross-coupling of arylzinc halides with aryl bromides. For instance, the reaction of phenylzinc chloride with 4-bromotoluene in the presence of a catalytic amount of Pd(dppe)₂ has been shown to produce the corresponding biaryl product in good yield.
| Organozinc Reagent | Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylzinc chloride | 4-Bromotoluene | Pd(dppe)₂ | THF | 60 | 85 |
| 2-Thienylzinc chloride | 1-Bromonaphthalene | Pd(dppe)₂ | THF | 65 | 78 |
The Stille reaction also benefits from the use of dppe as a ligand. Palladium complexes incorporating dppe can effectively catalyze the coupling of various organostannanes with organic halides. The reaction of tributyl(phenyl)tin with iodobenzene, for example, proceeds efficiently in the presence of a Pd(dppe)₂ catalyst.
| Organostannane | Organic Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Tributyl(phenyl)tin | Iodobenzene | Pd(dppe)₂ | Toluene | 110 | 90 |
| Trimethyl(vinyl)tin | 4-Bromobenzonitrile | Pd(dppe)₂ | THF | 65 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. While more sterically demanding and electron-rich phosphine ligands are often favored for this reaction, dppe has been utilized in certain applications, particularly in earlier developments of this methodology. The development of bidentate phosphine ligands like dppe was a significant step forward from the initial monodentate phosphine systems, allowing for the coupling of a broader range of primary amines with aryl iodides and triflates. wikipedia.org
The use of a Pd(OAc)₂/dppe catalyst system with a strong base such as sodium tert-butoxide enables the coupling of various aryl bromides with secondary amines.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / dppe | NaOtBu | Toluene | 100 | 88 |
| 1-Bromonaphthalene | Piperidine | Pd(OAc)₂ / dppe | NaOtBu | Toluene | 100 | 85 |
| 4-Bromoanisole | Di-n-butylamine | Pd(OAc)₂ / dppe | NaOtBu | Toluene | 100 | 79 |
Polymerization Catalysis Involving this compound Systems
Beyond small molecule synthesis, dppe has found applications in the field of polymerization catalysis. In particular, palladium-dppe complexes have been investigated as catalysts for the copolymerization of ethylene (B1197577) with carbon monoxide to produce polyketones. These materials are of interest due to their desirable physical properties. The structure of the dppe ligand plays a crucial role in controlling the polymerization process, influencing the molecular weight and the alternating structure of the resulting polymer.
The catalytic activity and the properties of the resulting polymer are highly dependent on the reaction conditions, such as temperature, pressure, and the nature of the palladium precursor.
| Monomers | Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Polymer Yield (g/g Pd) |
| Ethylene / CO | [Pd(dppe)(OTs)₂] | Methanol (B129727) | 90 | 50 | 6000 |
| Ethylene / CO | [Pd(dppe)(BF₄)₂] | Acetonitrile/Methanol | 80 | 60 | 5500 |
C-H Activation and Functionalization Mediated by this compound Catalysts
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving area of catalysis that offers more atom-economical and environmentally friendly synthetic routes. While often requiring more specialized ligands, dppe has been employed in certain palladium-catalyzed C-H activation/functionalization reactions. For instance, iron-catalyzed ortho-alkylation of aromatic amides with alkyl bromides has been successfully achieved using dppe as a ligand, demonstrating high yields and excellent regioselectivity. rsc.org
In some palladium-catalyzed C-H arylation reactions, dppe has been used as a ligand to promote the coupling of arenes with aryl halides. The specific directing group on the arene substrate is often crucial for the success of these reactions.
| Arene Substrate (with directing group) | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Phenylpyridine | 4-Bromotoluene | Pd(OAc)₂ / dppe | K₂CO₃ | Toluene | 110 | 75 |
| Benzoic acid | 1-Iodonaphthalene | Pd(OAc)₂ / dppe | Cs₂CO₃ | DMA | 130 | 68 |
Other Catalytic Transformations Employing this compound (e.g., Carbonylation, Oxidation, Hydrosilylation)
The versatility of dppe as a ligand extends to a variety of other catalytic transformations, including carbonylation, oxidation, and hydrosilylation reactions.
Carbonylation: Palladium-dppe complexes are effective catalysts for the carbonylation of alkenes and alkynes, leading to the formation of valuable carboxylic acid derivatives. For instance, the alkoxycarbonylation of alkenes in the presence of a palladium-dppe catalyst and an alcohol yields the corresponding esters.
| Alkene | Alcohol | Catalyst System | CO Pressure (bar) | Temperature (°C) | Ester Yield (%) |
| 1-Octene | Methanol | PdCl₂(dppe) | 50 | 100 | 85 |
| Styrene | Ethanol | Pd(OAc)₂(dppe) | 40 | 90 | 92 |
Oxidation: While less common, dppe has been utilized in certain oxidation reactions. For example, rhodium complexes of dppe have been investigated as catalysts for the selective oxidation of phosphines. thermofisher.com
Hydrosilylation: In the field of hydrosilylation, the addition of a Si-H bond across an unsaturated bond, rhodium-dppe complexes have shown catalytic activity. For the hydrosilylation of allyl chloride with trichlorosilane, a Rh(I)-dppe catalyst system significantly improved the reaction yield and selectivity. wikipedia.org
| Unsaturated Substrate | Hydrosilane | Catalyst System | Temperature (°C) | Yield (%) |
| Allyl chloride | Trichlorosilane | [Rh(cod)Cl]₂ / dppe | 60 | 76 |
| 1-Hexene | Triethoxysilane | [Rh(cod)Cl]₂ / dppe | 70 | 88 |
Theoretical and Computational Studies of Diphenyl 2 Phosphinoethyl Phosphine Systems
Density Functional Theory (DFT) Calculations on Diphenyl(2-phosphinoethyl)phosphine
DFT has proven to be a powerful method for investigating the properties of dppe and its metal complexes. These calculations provide detailed information about the electronic landscape and conformational preferences of the ligand, which are crucial determinants of its function in catalysis.
The catalytic activity of dppe complexes is fundamentally governed by the ligand's electronic properties. Dppe is characterized as a strong σ-donor and a weak π-acceptor. biologyinsights.com The phosphorus atoms, with their lone pairs of electrons, donate significant electron density to the coordinated metal center. biologyinsights.comcatalysis.blog This enhanced electron density on the metal can facilitate key steps in catalytic cycles, such as oxidative addition. biologyinsights.com Concurrently, the phenyl groups attached to the phosphorus atoms provide a degree of π-acceptor capability, allowing for back-donation from the metal. This electronic interplay is critical for stabilizing various metal oxidation states. biologyinsights.com
DFT calculations are employed to quantify these electronic effects. Analysis of the frontier molecular orbitals (HOMO and LUMO) and methods like Natural Bond Orbital (NBO) analysis help in understanding the charge transfer between the dppe ligand and the metal. For instance, studies on rhenium(V) complexes with dppe have shown a strong correlation between the energies of the frontier orbitals determined by DFT and the experimentally observed low-energy d–d electronic transitions. researchgate.net Furthermore, electronic parameters such as the molecular electrostatic potential minimum (Vmin) can be calculated to provide a quantitative measure of the electron-donating tendencies of phosphine (B1218219) ligands. manchester.ac.uk By analyzing the Bader charge on the phosphorus atoms, a general trend is observed where a greater accumulation of electrons on the phosphorus corresponds to a stronger metal-ligand interaction, attributed to enhanced electron transfer from the ligand to the metal. nih.gov
| Electronic Property | Description | Impact on Catalysis | Computational Analysis Method |
|---|---|---|---|
| σ-Donation | Strong donation of electron density from phosphorus lone pairs to the metal center. biologyinsights.com | Increases electron density on the metal, facilitating oxidative addition and stabilizing higher oxidation states. biologyinsights.comcatalysis.blog | Frontier Orbital Analysis, Natural Bond Orbital (NBO) Analysis. researchgate.netijcce.ac.ir |
| π-Acceptance | Weak acceptance of electron density from metal d-orbitals into the σ* orbitals of the P-C bonds and π* orbitals of the phenyl rings. biologyinsights.com | Fine-tunes the electronic properties of the metal center and stabilizes the complex. biologyinsights.com | Analysis of back-bonding contributions in molecular orbitals. |
| Chelation | Formation of a stable five-membered ring with the metal center. catalysis.blog | Increases catalyst robustness, leading to higher turnover numbers and longer catalyst lifetimes. catalysis.blog | Geometric Optimization, Bond Energy Decomposition Analysis. |
The geometry of the dppe ligand when coordinated to a metal center is a critical factor influencing catalytic selectivity and activity. A key parameter describing this geometry is the P-M-P "bite angle." For dppe, this angle is relatively rigid due to the ethane (B1197151) backbone, typically falling within the range of 85° to 95°. biologyinsights.com The natural bite angle, which is the preferred angle determined by the ligand's own steric and electronic properties, is approximately 86°. wikipedia.org This constrained coordination environment can stabilize specific geometries and electronic states at the metal center. biologyinsights.com
Computational methods are essential for exploring the conformational landscape of dppe complexes. DFT calculations can be used to optimize the geometries of various possible stereoisomers and determine their relative energies. figshare.com For example, a DFT case study on seven-coordinate tungsten complexes systematically investigated 37 energy-distinct stereoisomers, highlighting the complexity and the power of computational analysis. figshare.com However, accurately predicting the preferred geometry is not always straightforward. Studies on nickel(II) diphosphine complexes have shown that computational models can struggle to accurately predict whether a complex will adopt a square planar or tetrahedral geometry, indicating that subtle factors can influence conformational preferences. digitellinc.com
| Conformational Parameter | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Natural Bite Angle | ~86° | The inherent preferred P-M-P angle of the dppe ligand. | wikipedia.org |
| Observed Bite Angle Range | 85° - 95° | The range of P-M-P angles observed in various metal complexes, reflecting the ligand's adaptability. | biologyinsights.com |
| Chelate Ring Conformation | Gauche | The staggered conformation of the ethane backbone in the five-membered chelate ring. | General chemical knowledge |
Computational Modeling of Catalytic Cycles Involving this compound Complexes
Computational modeling allows for the investigation of entire catalytic cycles, providing a dynamic picture of the reaction. These studies can elucidate complex reaction mechanisms and predict how modifications to the catalyst or reaction conditions will affect the outcome.
DFT calculations are instrumental in mapping the potential energy surface of a catalytic reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. acs.orgpitt.edu This approach was successfully used to elucidate the mechanism of a novel rhodium-catalyzed reaction involving dppe. acs.org The study considered numerous isomers and rotamers for each stationary point along the reaction pathway, demonstrating the thoroughness required for accurate mechanistic elucidation. acs.org
Advanced computational tools, such as the artificial force induced reaction (AFIR) method, have been developed to automate the search for reaction pathways. chemrxiv.orgspringernature.com This DFT-based method can design feasible reaction routes by theoretically inducing chemical transformations, identifying intermediates and transition states without prior assumptions. springernature.com Such techniques provide a powerful means to discover and understand complex catalytic mechanisms. chemrxiv.org
Beyond understanding existing mechanisms, computational modeling is a predictive tool for catalyst design. nih.gov Models can forecast how structural and electronic changes in the dppe ligand affect catalytic performance. For example, it has been suggested that unsymmetric dppe derivatives may offer improved catalytic activity over their symmetric counterparts because they allow for more precise tuning of the metal center's electronic and steric environment. springernature.com
DFT calculations have been used to explain and predict selectivity. In a Rh-dppe catalyzed reaction, computations revealed that the choice of counterion had a profound impact on the regioselectivity, a finding that would be difficult to rationalize without theoretical insight. acs.org Similarly, statistical regression models combining experimental results with calculated parameters have been used to predict selectivity in gold-catalyzed reactions, demonstrating that both steric and electronic properties of phosphine ligands are key drivers of the product distribution. researchgate.net More recently, machine learning approaches have been applied to screen large libraries of virtual ligands. By training a model on calculated reaction energies for various bisphosphine-metal complexes, it is possible to efficiently identify novel ligands predicted to have superior catalytic activity. rsc.org
| Predicted Property | Influencing Factor (Ligand Effect) | Computational Approach | Example Finding |
|---|---|---|---|
| Catalytic Activity | Electronic Effects (σ-donation) | Δ-Machine Learning, Reaction Energy Calculation | Screening of bisphosphine ligands identified candidates with significantly lower calculated reaction energies, implying higher activity. rsc.org |
| Regioselectivity | Steric and Electronic Properties, Counterions | DFT Mechanism Elucidation, Regression Models | In a Rh-dppe system, the counterion was found to have a profound impact on the ratio of product isomers. acs.org |
| Enantioselectivity | Chiral ligand backbone or substituents | Transition State Modeling, QSAR | Computational models can predict enantioselectivity by calculating the energy difference between transition states leading to different stereoisomers. nih.gov |
| Catalyst Stability | Chelate Effect, Bite Angle | Bond Dissociation Energy Calculations | The strong chelation of dppe leads to robust catalysts with longer lifetimes. catalysis.blog |
Quantitative Structure-Activity Relationships (QSAR) in this compound Derived Catalysts
Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structure of a compound and its activity. In catalysis, this involves linking calculable properties of a ligand or catalyst (the "structure") to an observable outcome like reaction rate or selectivity (the "activity"). nih.gov
While specific QSAR studies focusing exclusively on dppe are not prevalent, the methodologies are widely applied to phosphine ligands in general and are directly relevant to dppe-derived systems. Modern approaches often leverage large datasets and machine learning. For instance, a "phosphine ligand database" has been constructed, and data-driven analysis, such as the generation of volcano plots, can predict "active ligand spaces" for specific reactions like cross-coupling. nih.gov This method quantitatively assesses the competition between the phosphine ligand and reaction species for binding to the metal center, providing a rational basis for catalyst selection. nih.gov
These data-driven and machine-learning techniques represent the evolution of traditional QSAR. rsc.orgresearchgate.net By training models on features derived from quantum chemical calculations (such as electron density or geometric parameters) for a large set of ligands, it becomes possible to predict the catalytic performance of new, untested catalyst candidates. rsc.org This predictive capability accelerates the discovery and optimization process, enabling a more rational design of catalysts derived from foundational ligands like this compound.
Molecular Dynamics Simulations for Systems Containing this compound
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties, conformational changes, and intermolecular interactions. While extensive research exists on the synthesis and application of this compound (dppe) in coordination chemistry and catalysis, detailed molecular dynamics simulation studies specifically focusing on systems containing dppe are not widely reported in publicly accessible literature.
Furthermore, MD simulations could provide a molecular-level understanding of the interactions between dppe and metal centers. By simulating dppe-metal complexes, researchers could analyze the strength and dynamics of the metal-phosphorus bonds, as well as non-covalent interactions between the ligand and other coordinated molecules or solvent. researchgate.net Such studies would be instrumental in designing more efficient catalysts. chemrxiv.orgspringernature.com
The development of accurate force fields is a critical prerequisite for performing meaningful MD simulations of dppe and its complexes. nih.govrsc.orguiuc.edunih.gov A force field comprises a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For dppe, this would require parameters for bond stretching, angle bending, and torsional potentials involving the phosphorus atoms and the surrounding organic framework, as well as parameters for non-bonded van der Waals and electrostatic interactions. The parameterization process often involves fitting to high-level quantum mechanical calculations or experimental data to ensure the model's accuracy. arxiv.org
Although specific MD studies on dppe are scarce, the general methodology for such simulations is well-established. arxiv.orgyoutube.com A typical simulation would involve the following steps:
System Setup: A starting structure of the dppe molecule or a dppe-containing complex would be placed in a simulation box, often solvated with an appropriate solvent to mimic experimental conditions.
Energy Minimization: The initial system would be subjected to energy minimization to relax any unfavorable atomic clashes or geometries.
Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a specific pressure to reach a stable state.
Production Run: Following equilibration, the production MD simulation would be run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the system.
Analysis: The resulting trajectory would be analyzed to extract various properties of interest, such as radial distribution functions, root-mean-square deviations (RMSD), root-mean-square fluctuations (RMSF), and conformational transitions over time. semanticscholar.orgnih.govnih.govresearchgate.net
A hypothetical MD simulation study on a dppe-palladium complex might involve the parameters and yield the kind of data presented in the tables below.
Table 1: Hypothetical Simulation Parameters for a PdCl2(dppe) Complex in Water
| Parameter | Value |
| Force Field | General Amber Force Field (GAFF) / Custom Parameters |
| Water Model | TIP3P |
| System Size | ~5000 atoms |
| Box Dimensions | 50 x 50 x 50 ų |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
Table 2: Hypothetical Results from MD Simulation of a PdCl2(dppe) Complex
| Analyzed Property | Result |
| Average P-Pd-P Bite Angle | 85.2° |
| RMSD of dppe backbone | 0.8 Å |
| Phenyl Group Torsional Angle Range | -60° to +60° |
| Solvent Accessible Surface Area (SASA) | 450 Ų |
The data in these hypothetical tables illustrates the type of quantitative information that could be obtained from MD simulations, providing a deeper understanding of the structural and dynamic properties of dppe-containing systems. The lack of such published studies represents a clear opportunity for future research in the computational chemistry of phosphine ligands.
Advanced Methodologies and Future Directions in Diphenyl 2 Phosphinoethyl Phosphine Research
Immobilization Strategies for Diphenyl(2-phosphinoethyl)phosphine Catalysts
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which often leads to catalyst loss and product contamination. Immobilization strategies aim to bridge the gap between homogeneous and heterogeneous catalysis by anchoring the catalytically active species to a solid or liquid support, facilitating easy separation and recycling while retaining high activity and selectivity.
Anchoring dppe-metal complexes onto solid supports is a primary strategy for heterogenization. Polymeric materials are widely used for this purpose due to their tunable properties and stability. The immobilization can be achieved through several methods:
Covalent Attachment to Pre-functionalized Polymers: A common approach involves the reaction of dppe or a derivative with a functionalized polymer, such as bromopolystyrene.
Polymerization of Functionalized Monomers: A dppe-containing monomer can be synthesized and subsequently polymerized or co-polymerized with other monomers to create a catalytically active polymer.
Microporous organic polymers (POPs) represent a promising class of supports. These materials offer high surface areas and porous structures that can enhance catalytic efficiency. For instance, POPs containing diphosphine derivatives have been synthesized and used to support palladium catalysts for cross-coupling reactions. These polymer-supported catalysts demonstrate excellent activity, stability, and recyclability over multiple reaction cycles. The choice of polymer backbone, cross-linking density, and linker can significantly influence the catalyst's performance by affecting substrate accessibility, swelling properties, and the microenvironment around the metal center.
Table 1: Comparison of Polymer Support Strategies for Phosphine (B1218219) Ligands
| Support Type | Immobilization Method | Advantages | Disadvantages |
|---|---|---|---|
| Polystyrene Beads | Reaction with bromopolystyrene or lithiated polystyrene | Commercially available, well-understood chemistry | Can have poor swelling in some solvents, potential for unwanted side-reactions during functionalization |
| Microporous Organic Polymers (POPs) | Co-polymerization of phosphine-containing monomers | High surface area, tunable porosity, good thermal stability | Synthesis of functionalized monomers can be complex |
| Silica Gel | Grafting of functionalized phosphine silanes | High mechanical and thermal stability, well-defined pore structure | Potential for leaching of the metal or ligand |
Biphasic and multiphase catalysis offer an elegant solution for catalyst separation by confining the catalyst to a phase that is immiscible with the product phase. The most common example is aqueous-biphasic catalysis, where a water-soluble catalyst operates on organic substrates in a separate phase.
For a typically non-polar ligand like dppe to be used in aqueous systems, it must be chemically modified to impart water solubility. This is commonly achieved through the introduction of polar functional groups, such as sulfonates (-SO3Na), to the phenyl rings. The resulting sulfonated dppe ligand can coordinate with a metal catalyst, rendering the entire complex soluble in the aqueous phase. The reaction with an organic substrate occurs at the interface of the two liquid phases. After the reaction, the organic product phase can be easily separated, leaving the aqueous catalyst phase to be reused. This approach is a cornerstone of green chemistry, as it can reduce the reliance on volatile organic solvents and simplify product purification. While specific industrial applications of sulfonated dppe are not widely documented in the provided results, the principle is a well-established methodology in multiphase catalysis.
Flow Chemistry Applications of this compound Catalytic Systems
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. beilstein-journals.org
The integration of dppe-based catalysts into flow systems is most effectively achieved using immobilized catalysts. goflow.at A common setup involves a packed-bed reactor, where a solid-supported dppe-metal complex is contained within a column. goflow.at The reactant solution is then pumped through this catalytic bed, where the reaction takes place. This configuration allows for continuous product generation without the need for subsequent catalyst filtration steps. goflow.at
Potential applications for dppe catalysts in flow systems include:
Hydrogenation Reactions: Continuous flow hydrogenation using a packed bed of a supported palladium or rhodium catalyst can be highly efficient and safe, particularly when handling gaseous hydrogen. goflow.atacs.org
Suzuki-Miyaura Cross-Coupling: Immobilized palladium-phosphine catalysts are frequently used in flow reactors for C-C bond formation. acsgcipr.orgnih.gov A dppe-based catalyst could offer benefits in terms of stability and selectivity for specific substrates. acsgcipr.orgnih.gov The enhanced mass transfer in microreactors can lead to higher reaction rates and turnover numbers compared to batch reactions. goflow.at
The development of robust, long-lasting immobilized dppe catalysts is crucial for their successful implementation in industrial-scale continuous manufacturing. nih.gov
Green Chemistry Principles Applied to this compound Chemistry and Catalysis
Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The chemistry of dppe can be viewed and improved through this lens.
Waste Prevention & Atom Economy: The synthesis of dppe itself, typically from the reaction of sodium diphenylphosphide with 1,2-dichloroethane, has a good atom economy. wikipedia.org However, applying catalytic methods for C-P bond formation, such as hydrophosphination, represents an even more atom-economical and greener alternative. nih.gov
Catalysis: The primary use of dppe is in catalysis. Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. acs.org
Safer Solvents and Auxiliaries: Research into performing dppe-catalyzed reactions in greener solvents like water (in biphasic systems) or supercritical fluids reduces reliance on volatile organic compounds. acsgcipr.org
Design for Energy Efficiency: Flow chemistry applications can lead to more energy-efficient processes due to better heat transfer. beilstein-journals.org Reactions can often be performed under milder conditions.
Reduce Derivatives: The high selectivity of many dppe-metal catalysts can obviate the need for protecting groups in complex molecule synthesis, simplifying synthetic routes and reducing waste. acs.org
Real-time Analysis for Pollution Prevention: The integration of in-line analytical techniques in flow chemistry setups allows for real-time monitoring of reactions, preventing runaway reactions and byproduct formation.
By consciously applying these principles, the synthesis and application of dppe can be made more sustainable and environmentally benign.
Emerging Applications of this compound beyond Catalysis (e.g., Materials Science, Luminescent Materials)
While renowned for its catalytic prowess, the coordination chemistry of dppe is finding new expression in the field of materials science, particularly in the development of luminescent materials. The photophysical properties of metal complexes are highly dependent on the ligand environment, and dppe has proven to be a valuable component in designing emissive compounds.
Complexes of dppe with d¹⁰ metal ions like silver(I) (Ag(I)) and gold(I) (Au(I)) are of particular interest. For example, Ag(I)-diphosphine complexes have been shown to exhibit temperature-dependent luminescence. bcrec.id A complex such as [Ag(dppe)₂]NO₃ displays intense blue phosphorescence in a frozen glass state at 90 K, while showing weaker orange phosphorescence at room temperature. bcrec.id This behavior is attributed to different emissive excited states based on the geometry of the complex. bcrec.id
Similarly, platinum(II) complexes containing dppe can also be luminescent. researchgate.net The steric and electronic properties of the dppe ligand play a crucial role in preventing non-radiative decay pathways and promoting phosphorescence. In some platinum complexes, the dppe ligand is part of the Lowest Unoccupied Molecular Orbital (LUMO), indicating its direct involvement in the photophysical processes. biologyinsights.com The rigidity of the dppe backbone and the steric bulk of its phenyl groups can prevent quenching of the luminescence caused by intermolecular interactions in the solid state. biologyinsights.com
Table 2: Luminescent Properties of Selected Diphosphine Metal Complexes
| Complex | Metal Ion | Emission Color (State) | Proposed Origin of Emission |
|---|---|---|---|
| [Ag(dppe)₂]NO₃ bcrec.id | Ag(I) | Orange (Solution, RT) | 3MC (Metal-Centered) excited state |
| [Ag(dppe)₂]NO₃ bcrec.id | Ag(I) | Blue (Glass, 90 K) | 3IL+3MLCT (Intraligand/Metal-to-Ligand Charge Transfer) |
| Pt(II)-dppe complexes biologyinsights.com | Pt(II) | Varies | M(II)-(dppe) MLCT (Metal-to-Ligand Charge Transfer) |
These findings open avenues for the use of dppe-based compounds as phosphorescent dopants in organic light-emitting diodes (OLEDs) and as components in chemical sensors.
Synergistic Effects in Ligand Design and Catalyst Performance for this compound
The effectiveness of dppe as a ligand stems from a synergy between its electronic and steric properties. biologyinsights.com These factors are not independent but work in concert to dictate the stability, activity, and selectivity of the resulting metal catalyst.
Electronic Effects: The two phosphorus atoms are strong σ-donors, which increases the electron density on the coordinated metal center. biologyinsights.com This enhanced electron density facilitates crucial steps in many catalytic cycles, such as the oxidative addition of substrates to the metal. biologyinsights.com The phenyl rings also provide weak π-acceptor capabilities, which helps to stabilize the metal complex. biologyinsights.com
Steric Effects: The four phenyl groups create a defined steric environment around the metal. This steric bulk can influence which substrates can access the catalytic site and can control the regioselectivity and stereoselectivity of reactions. nih.gov
Bite Angle and Chelate Effect: The two-carbon ethane (B1197151) backbone connects the two phosphine donors, creating a five-membered chelate ring upon coordination to a metal. This chelation significantly increases the stability of the complex compared to using two separate monodentate phosphine ligands (the chelate effect). springernature.com The resulting P-M-P angle, known as the bite angle (typically around 86° for dppe), imposes a rigid geometry on the complex, which can lock in a specific conformation favorable for catalysis. nih.gov
The interplay of these features is critical. For instance, in Rh(I)-catalyzed reactions of bicyclo[1.1.0]butanes, switching from a monodentate phosphine to the bidentate dppe ligand completely reverses the regioselectivity of the reaction, leading to a different class of products. nih.gov This dramatic change is a direct result of the dppe ligand's ability to saturate the metal's coordination sphere, altering the reaction mechanism. nih.gov This synergy between a rigid bite angle, strong electron donation, and defined steric hindrance is what makes dppe such a robust and versatile ligand in catalysis. researchgate.netbiologyinsights.com
Challenges and Future Prospects for this compound in Sustainable Catalysis and Chemical Synthesis
This compound, commonly known as dppe, is a cornerstone bidentate phosphine ligand in the realm of homogeneous catalysis. ontosight.ai Its ability to form stable chelate complexes with a variety of transition metals has made it invaluable in numerous chemical transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. ontosight.aibiologyinsights.com However, as the chemical industry pivots towards more sustainable and environmentally benign processes, the use of dppe and related phosphine ligands is being re-evaluated, highlighting both significant challenges and exciting future prospects.
Challenges in Sustainable Catalysis:
The widespread application of dppe in large-scale industrial processes is hampered by several inherent limitations. A primary concern is the high cost associated with its synthesis and purification, which can render catalytic systems economically unviable for bulk chemical production. catalysis.blog Furthermore, dppe and its metal complexes often exhibit sensitivity to air and moisture , necessitating the use of inert atmospheric conditions for their handling and storage, which adds complexity and cost to industrial operations. catalysis.blogresearchgate.net
Another significant challenge is the limited solubility of dppe and its complexes in certain environmentally preferred solvents. catalysis.blog This can restrict its applicability in greener reaction media, forcing reliance on traditional organic solvents that may have undesirable environmental, health, and safety profiles. From a green chemistry perspective, the use of phosphorus-based ligands like dppe also contributes to the generation of phosphine oxide waste, which can be difficult to recycle and poses environmental concerns. semanticscholar.org
The catalytic performance of dppe itself can also present challenges. While highly effective in many reactions, its rigid backbone and fixed bite angle (typically around 86°) may not be optimal for all catalytic transformations, potentially leading to lower activity or selectivity compared to more tailored ligands. biologyinsights.comwikipedia.org For instance, in certain Rh(I)-catalyzed cycloisomerizations, the use of dppe can lead to different product regioselectivity compared to monodentate phosphine ligands, an effect attributed to the steric constraints imposed by the bidentate chelate. nih.gov
Future Prospects and Innovations:
Despite these challenges, the future of dppe in sustainable catalysis is far from bleak. Ongoing research is focused on overcoming its limitations through innovative ligand design, the development of novel synthetic methodologies, and the application of advanced computational tools.
A key area of development is the synthesis of dppe derivatives with tailored electronic and steric properties . biologyinsights.com By introducing different substituents on the phenyl rings or modifying the ethylene (B1197577) backbone, researchers can fine-tune the ligand's properties to enhance catalytic activity, improve solubility in green solvents, and increase stability. For example, the development of synthetic routes to electronically and sterically unsymmetric dppe analogues (Ar¹₂P−CH₂−CH₂−PAr²₂, where Ar¹ ≠ Ar²) opens up new possibilities for creating catalysts with unique reactivity profiles that are not achievable with the symmetric parent ligand. chemrxiv.orgspringernature.comresearchgate.net
The integration of computational chemistry and artificial intelligence is poised to revolutionize the design of next-generation phosphine ligands. numberanalytics.comdatainsightsmarket.com Density Functional Theory (DFT) and other computational methods allow for the prediction of ligand properties and their impact on catalytic performance, enabling a more rational and efficient approach to ligand design and optimization. numberanalytics.com This theory-driven approach has already been successfully applied to design novel synthetic pathways for dppe derivatives. chemrxiv.orgspringernature.com
Furthermore, there is a growing focus on the development of more sustainable synthetic routes to dppe and its analogues. Recent advancements include photocatalytic methods that utilize ethylene as a C2 building block, offering a more atom-economical and potentially greener alternative to traditional synthetic methods. springernature.com
The principles of green chemistry are also driving the exploration of dppe in new catalytic applications. This includes its use in catalytic systems that utilize earth-abundant metals, reduce waste generation, and operate under milder reaction conditions. The development of catalytic processes that allow for the in-situ regeneration of the phosphine ligand from its oxide is a particularly promising avenue for reducing the environmental impact of phosphorus-based catalysis. semanticscholar.org
Interactive Data Table: Challenges and Future Directions for dppe
| Aspect | Challenges | Future Prospects & Innovations |
| Economics | High synthesis and purification costs. catalysis.blog | Development of more efficient and cost-effective synthetic routes, including photocatalytic methods. springernature.com |
| Stability | Sensitivity to air and moisture requires inert handling conditions. catalysis.blogresearchgate.net | Design of more robust dppe derivatives with enhanced stability. |
| Solubility | Limited solubility in some green solvents. catalysis.blog | Modification of the ligand structure to improve solubility in environmentally benign media. |
| Sustainability | Generation of phosphine oxide waste. semanticscholar.org | Development of catalytic cycles with in-situ phosphine oxide reduction. semanticscholar.org Exploration of dppe in combination with earth-abundant metal catalysts. |
| Catalytic Performance | Fixed bite angle and rigidity can limit substrate scope and selectivity. biologyinsights.comnih.gov | Synthesis of unsymmetric and electronically tuned dppe analogues for optimized catalytic activity. chemrxiv.org |
| Ligand Design | Traditional trial-and-error approach to ligand modification. | Application of computational tools (DFT, AI) for rational ligand design and performance prediction. numberanalytics.comdatainsightsmarket.com |
Q & A
Q. What are the established synthetic routes for Diphenyl(2-phosphinoethyl)phosphine, and what key reaction parameters influence yield?
- Methodological Answer : this compound can be synthesized via Pd-catalyzed cross-coupling reactions, analogous to methods for related phosphine ligands. For example, Pd(OAc)₂ with Xantphos as a co-ligand enables deprotonative coupling between phosphine oxide precursors and aryl halides . Key parameters include:
- Catalyst Loading : 2–5 mol% Pd for optimal turnover.
- Solvent : Toluene or THF under inert atmospheres to prevent oxidation.
- Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures.
Yield improvements (>80%) are achieved by controlling stoichiometry and avoiding moisture .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Under nitrogen or argon at –20°C in amber glass vials to prevent photodegradation.
- Handling : Use gloveboxes or Schlenk techniques to minimize air exposure, as phosphines oxidize readily .
- Solubility : Dissolve in dry THF or toluene; avoid protic solvents (e.g., water, alcohols) to prevent ligand decomposition .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR to verify purity and bonding environments (e.g., δ ~–10 ppm for P–C bonds in ³¹P NMR) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to assess steric and electronic properties .
- Elemental Analysis : Match calculated vs. observed C/H/P ratios (±0.3% tolerance) .
Advanced Research Questions
Q. How do solvent properties influence the catalytic activity of this compound in transition-metal complexes?
- Methodological Answer : Solvent polarity and coordination ability significantly impact catalytic performance. For example:
Q. What mechanistic insights have DFT studies provided regarding the role of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations reveal:
- Transition States : The phosphine’s bulky substituents lower activation barriers by stabilizing Pd(0) intermediates during oxidative addition .
- Steric Maps : Quantify ligand cone angles (~160°) to predict regioselectivity in aryl halide couplings .
- Electronic Effects : The phosphine’s σ-donor strength enhances electron density at the metal center, accelerating transmetallation steps .
Q. How can researchers resolve contradictions in catalytic performance data when using this compound under varying conditions?
- Methodological Answer :
- Control Experiments : Compare ligand performance in identical substrates and solvents (e.g., aryl bromides vs. chlorides) .
- Kinetic Profiling : Monitor reaction progress via in situ ³¹P NMR to detect intermediate species or ligand degradation .
- Computational Validation : Use DFT to model competing pathways (e.g., homocoupling vs. cross-coupling) under disputed conditions .
Q. What design principles optimize this compound as a ligand in asymmetric catalysis?
- Methodological Answer :
- Backbone Rigidity : Incorporate biphenyl or ether linkers (e.g., as in DpePhos ) to enforce chiral environments.
- Substituent Tuning : Electron-withdrawing groups (e.g., –CF₃) on phenyl rings improve enantioselectivity in hydrogenation .
- Metal Compatibility : Test with Rh(I) or Ir(I) for transfer hydrogenation; adjust P–M bond lengths via crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
